molecular formula C8H15N3S B13186582 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13186582
M. Wt: 185.29 g/mol
InChI Key: YLOBJOWBJDTXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable nitrile compound, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethylpropyl)-1,2,4-triazole-3-thiol
  • 5-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both the 2,2-dimethylpropyl and methyl groups on the triazole ring enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3S/c1-6-9-10-7(12)11(6)5-8(2,3)4/h5H2,1-4H3,(H,10,12)

InChI Key

YLOBJOWBJDTXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.